1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyl)amino)propyl)-2,2,5,5-tetramethyl-,dihydrochloride
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Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound with a unique structure This compound is characterized by the presence of a pyrrole ring, a carboxamide group, and a phenylmethylamino propyl chain
Preparation Methods
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves multiple steps. The synthetic route typically starts with the formation of the pyrrole ring, followed by the introduction of the carboxamide group. The phenylmethylamino propyl chain is then attached through a series of reactions involving specific reagents and conditions. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrrole ring or the attached functional groups.
Scientific Research Applications
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrole ring and the attached functional groups allow it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its specific structure and functional groups
Properties
CAS No. |
93798-81-3 |
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Molecular Formula |
C19H31Cl2N3O |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[3-(benzylamino)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H29N3O.2ClH/c1-18(2)13-16(19(3,4)22-18)17(23)21-12-8-11-20-14-15-9-6-5-7-10-15;;/h5-7,9-10,13,20,22H,8,11-12,14H2,1-4H3,(H,21,23);2*1H |
InChI Key |
DDIJZSCTHXEHJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=CC=CC=C2)C.Cl.Cl |
Origin of Product |
United States |
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